molecular formula C13H15F4O3P B2734944 diethyl (Z)-(1-fluoro-2-(4-(trifluoromethyl)phenyl)vinyl)phosphonate CAS No. 1300194-62-0

diethyl (Z)-(1-fluoro-2-(4-(trifluoromethyl)phenyl)vinyl)phosphonate

Cat. No.: B2734944
CAS No.: 1300194-62-0
M. Wt: 326.227
InChI Key: OWXSMRQYRSKYLV-FMIVXFBMSA-N
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Description

Diethyl (Z)-(1-fluoro-2-(4-(trifluoromethyl)phenyl)vinyl)phosphonate is a phosphonate ester that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a vinyl group substituted with a fluoro and trifluoromethyl phenyl group, making it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (Z)-(1-fluoro-2-(4-(trifluoromethyl)phenyl)vinyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable vinyl halide under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with a vinyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve yields .

Chemical Reactions Analysis

Types of Reactions

Diethyl (Z)-(1-fluoro-2-(4-(trifluoromethyl)phenyl)vinyl)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diethyl (Z)-(1-fluoro-2-(4-(trifluoromethyl)phenyl)vinyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or interact with biological membranes, leading to its observed biological effects. The presence of the fluoro and trifluoromethyl groups enhances its lipophilicity and stability, contributing to its efficacy in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (Z)-(1-fluoro-2-phenylvinyl)phosphonate
  • Diethyl (Z)-(1-chloro-2-(4-(trifluoromethyl)phenyl)vinyl)phosphonate
  • Diethyl (Z)-(1-bromo-2-(4-(trifluoromethyl)phenyl)vinyl)phosphonate

Uniqueness

Diethyl (Z)-(1-fluoro-2-(4-(trifluoromethyl)phenyl)vinyl)phosphonate stands out due to the presence of both fluoro and trifluoromethyl groups, which impart unique electronic and steric properties. These features enhance its reactivity and stability, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

1-[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F4O3P/c1-3-19-21(18,20-4-2)12(14)9-10-5-7-11(8-6-10)13(15,16)17/h5-9H,3-4H2,1-2H3/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXSMRQYRSKYLV-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=CC1=CC=C(C=C1)C(F)(F)F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(/C(=C/C1=CC=C(C=C1)C(F)(F)F)/F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F4O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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